Cycloviolin A

Description

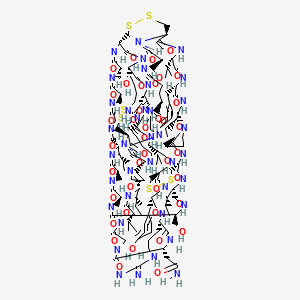

Structure

2D Structure

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

GVIPCGESCVFIPCISAAIGCSCKNKVCYRN |

Origin of Product |

United States |

Molecular Architecture and Advanced Structural Elucidation

Primary Structure Determination Methodologies

The primary structure of Cycloviolin A was elucidated using a multi-pronged approach that combined amino acid analysis, peptide sequencing, and mass spectrometry. acs.orgnih.gov

Initial characterization of this compound involved the determination of its amino acid composition. This was achieved through acidic hydrolysis of the peptide, which breaks it down into its constituent amino acids. diva-portal.org The resulting mixture of amino acids was then analyzed to identify and quantify each type present. diva-portal.orgdiva-portal.org This foundational analysis provided the first clues to the building blocks of the this compound molecule.

For a precise quantitative analysis, the hydrolyzed amino acids can be derivatized to make them detectable by various chromatographic techniques. usp.org For instance, precolumn derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenylisothiocyanate (PITC) allows for separation by reverse-phase high-performance liquid chromatography (HPLC) and subsequent detection. usp.org

Table 1: Amino Acid Composition of this compound

| Amino Acid | Three-Letter Code | One-Letter Code | Quantity |

|---|---|---|---|

| Cysteine | Cys | C | 6 |

| Glycine | Gly | G | 3 |

| Valine | Val | V | 2 |

| Threonine | Thr | T | 2 |

| Proline | Pro | P | 2 |

| Leucine | Leu | L | 2 |

| Serine | Ser | S | 2 |

| Asparagine | Asn | N | 1 |

| Glutamic Acid | Glu | E | 1 |

| Isoleucine | Ile | I | 1 |

| Tyrosine | Tyr | Y | 1 |

| Arginine | Arg | R | 1 |

| Alanine (B10760859) | Ala | A | 1 |

| Tryptophan | Trp | W | 1 |

Data derived from the primary sequence of this compound.

To determine the precise order of the amino acids in this compound, Edman degradation was employed. acs.orgnih.gov This classical method involves the sequential removal of amino acid residues from the N-terminus of the peptide. openstax.orglongdom.org The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group. openstax.org Subsequent treatment with acid cleaves this terminal residue as a phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified. openstax.org The process is repeated on the shortened peptide, allowing for the step-by-step determination of the amino acid sequence. openstax.org For larger peptides, initial fragmentation into smaller, more manageable pieces is often necessary before sequencing. openstax.org

Mass spectrometry has been a cornerstone in the structural elucidation of this compound, providing rapid and sensitive analysis. acs.orgnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry were utilized to determine the molecular weight of the intact peptide. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) played a crucial role in confirming the amino acid sequence. nih.gov In a typical tandem MS experiment, the intact peptide is first selected in the mass spectrometer. It is then fragmented through collision-induced dissociation (CID), and the masses of the resulting fragments are measured. researchgate.nethawaii.edu The pattern of fragment ions provides detailed sequence information. The combination of MALDI-TOF/TOF MS allows for both the initial mass determination and subsequent sequencing of selected peptide fragments. nih.govcore.ac.uk This powerful combination of mass spectrometry techniques was instrumental in piecing together the primary structure of this compound. acs.orgnih.gov

Higher-Order Structural Characterization Approaches

Beyond the linear sequence of amino acids, understanding the three-dimensional architecture of this compound is critical to understanding its function. This has been achieved through high-resolution spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for determining the three-dimensional structure of this compound in solution, which mimics its natural environment. nih.govnih.gov Multidimensional NMR experiments, such as those involving 1H, 13C, and 15N nuclei, provide information about the connectivity and spatial proximity of atoms within the molecule. nih.gov By analyzing Nuclear Overhauser Effect (NOE) data, which reveals through-space interactions between protons, a set of distance constraints can be generated. nih.gov These constraints, along with other experimental data, are then used in computational structure calculations to generate a family of conformers that represent the solution structure of the peptide. nih.govrcsb.org The use of paramagnetic probes in solution NMR can further refine the orientation of the peptide in membrane-mimicking environments. mdpi.com

Table 2: NMR Structural Statistics for a Representative Cyclotide (Cycloviolacin O1)

| Parameter | Value |

|---|---|

| Conformers Calculated | 50 |

| Conformers Submitted | 16 |

| Selection Criteria | Structures with acceptable covalent geometry, least restraint violations, and lowest energy |

| Total Structure Weight | 3.14 kDa |

| Atom Count | 213 |

| Deposited Residue Count | 30 |

Data from the RCSB Protein Data Bank entry 1DF6 for Cycloviolacin O1, a related cyclotide, illustrating typical NMR structural data. rcsb.org

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in its crystalline state. jeolusa.com This technique requires the growth of well-ordered crystals of the molecule of interest. jeolusa.com When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays, creating a unique diffraction pattern. jeolusa.com By analyzing the positions and intensities of the diffracted spots, an electron density map of the molecule can be constructed. proteopedia.org An atomic model is then built into this map and refined to yield a structure with atomic or near-atomic resolution. proteopedia.orgnih.gov While obtaining suitable crystals of peptides like this compound can be challenging, the resulting structures provide unparalleled detail about the precise arrangement of atoms. jeolusa.com The combination of solution-state NMR and solid-state X-ray crystallography can provide a comprehensive understanding of a peptide's structural dynamics. diva-portal.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a fundamental biophysical technique used to investigate the secondary structure of peptides and proteins in solution. springernature.comnih.govnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. biorxiv.org The resulting CD spectrum provides information on the different types of secondary structure elements, including α-helices, β-sheets, and random coils, as each conformation produces a distinct spectral signature. creative-proteomics.comcreative-proteomics.com

| Feature | Description |

| Technique | Circular Dichroism (CD) Spectroscopy |

| Primary Use | Determination of protein secondary structure in solution. springernature.comnih.gov |

| This compound Spectral Signature | Characteristic negative band around 200-220 nm, indicating β-sheet and random coil content. |

| Structural Confirmation | Confirms the presence of the conserved cyclic cystine knot (CCK) fold and the absence of significant α-helical structures. frontiersin.org |

Computational Structural Biology and Molecular Modeling

Computational structural biology and molecular modeling are indispensable tools for refining the three-dimensional (3D) structure of this compound and understanding its molecular dynamics. mdpi.com These methods complement experimental techniques like NMR and X-ray crystallography by providing detailed, atom-level insights into the molecule's conformation, stability, and flexibility. nih.govnih.gov

Molecular dynamics (MD) simulations, for instance, allow researchers to observe the atomic movements of this compound over time. nih.gov These simulations have been used to study related cyclotides, confirming the profound stability of the cyclic cystine knot (CCK) scaffold, which maintains its integrity even under simulated thermal stress. nih.gov Such simulations provide a dynamic view of the peptide, highlighting the flexibility of its backbone loops, which is crucial for its biological interactions. nih.govresearchgate.net

Homology modeling is another key computational approach. By using the high-resolution structures of homologous cyclotides, such as kalata B1, as templates, it is possible to generate accurate 3D models of this compound. nih.gov These predictive models are then refined and validated against available experimental data to ensure their accuracy. The resulting structural models are vital for exploring structure-activity relationships and can guide the design of new peptides with specific therapeutic properties. nih.govuw.edu

| Method | Application for this compound | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms in the peptide over time. nih.gov | Confirms the high stability of the CCK motif; reveals flexibility in backbone loops. nih.gov |

| Homology Modeling | Predicting the 3D structure using known structures of related cyclotides (e.g., kalata B1) as templates. nih.gov | Provides an accurate 3D model for structure-activity analysis and rational drug design. nih.gov |

| Structure Prediction Tools (e.g., AlphaFold2) | De novo prediction and redesign of cyclic peptide structures. nih.govbiorxiv.org | Enables the design of novel cyclic peptides with high confidence in their predicted folds. nih.gov |

Structural Homology and Phylogenetic Relationships within Cyclotides

This compound is a member of the cyclotide family, a vast and diverse group of ribosomally synthesized and post-translationally modified peptides (RiPPs) found across several plant families, most notably Violaceae (the violet family), Rubiaceae (the coffee family), and Cucurbitaceae. frontiersin.orgnih.govdiva-portal.org All cyclotides are defined by their unique head-to-tail cyclic peptide backbone and a highly conserved cyclic cystine knot (CCK) motif. uq.edu.au This motif consists of three interlocking disulfide bonds that confer exceptional stability to the molecule. ucb.br

The cyclotide family is broadly classified into two main subfamilies: Möbius and bracelet . nih.govdiva-portal.org this compound belongs to the bracelet subfamily. nih.govresearchgate.net The defining structural difference between these subfamilies lies in loop 5 of the peptide backbone; Möbius cyclotides contain a cis-proline residue in this loop, which induces a 180-degree twist in the backbone, whereas bracelet cyclotides lack this feature. nih.govucb.br

Sequence alignment and phylogenetic analyses show that this compound shares a high degree of homology with other bracelet cyclotides, particularly in the six cysteine residues that form the CCK motif. nih.govacs.org However, the sequence identity among bracelet cyclotides is generally lower than that within the Möbius subfamily, suggesting greater diversity. ucb.br Phylogenetic studies of cyclotide precursor genes from different plant families suggest a common ancestral origin, followed by significant diversification. ucb.brresearchgate.net This evolutionary divergence likely reflects adaptation to different environmental pressures, such as defense against herbivores and pathogens.

| Sequence Homology | ~54% identity within the subfamily. ucb.br | ~80% identity within the subfamily. ucb.br |

Biosynthesis and Biogenesis Pathways

Ribosomal Synthesis of Precursor Proteins

Table 1: General Structure of a Cyclotide Precursor Protein

| Domain | Description | Function |

| ER Signal Sequence | A short peptide sequence at the N-terminus. | Targets the precursor protein to the endoplasmic reticulum. uq.edu.aunih.gov |

| N-terminal Pro-domain | A variable region preceding the cyclotide domain(s). | May assist in proper folding and processing. nih.gov |

| Cyclotide Domain(s) | The sequence that will become the mature cyclotide (e.g., Cycloviolin A). | The core functional unit. nih.gov |

| Flanking Sequences (e.g., NTR) | Conserved regions separating cyclotide domains. | Thought to modulate protein folding. nih.gov |

| C-terminal Region | A short, often hydrophobic, tail region. | Part of the precursor that is cleaved off. nih.gov |

Post-Translational Modification Mechanisms

The catalytic process is remarkable as the AEP is believed to perform both the excision of the cyclotide domain from its precursor and the subsequent ligation (peptide bond formation) in a single, integrated event. nih.gov After cleaving the bond following the C-terminal Asn, the enzyme facilitates a transpeptidation reaction, joining the newly freed C-terminus to the N-terminus of the cyclotide domain. cardiff.ac.uk The indispensable role of AEP and the C-terminal Asn/Asp residue has been confirmed through various studies; suppressing AEP activity or the absence of this key residue leads to the accumulation of linear, uncyclized forms of the peptide. xiahepublishing.comnih.gov

Concurrent with its processing, the precursor protein must fold correctly and form its characteristic three disulfide bonds, which create a knotted topology known as a cyclic cystine knot (CCK). uq.edu.auxiahepublishing.comresearchgate.net This process, termed oxidative folding, is essential for the immense stability of cyclotides like this compound. researchgate.net

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Family | Role |

| Asparaginyl Endoproteinase (AEP) | C13 Cysteine Protease | Catalyzes the crucial head-to-tail cyclization of the peptide backbone. nih.govcardiff.ac.uk |

| Protein Disulfide Isomerase (PDI) | Thiol-disulfide oxidoreductase | Facilitates the formation and isomerization of the three disulfide bonds to form the correct cystine knot. uq.edu.auneb.com |

Genetic Encoding and Evolutionary Insights

This compound is a product of a specific gene, and the study of these genes provides a window into the evolution of cyclotides. capes.gov.brresearchgate.net Cyclotide-encoding genes are characterized by their organization, which dictates the structure of the precursor protein, including the ER signal peptide, pro-regions, and one or more cyclotide domains. nih.govnih.gov The presence of multiple cyclotide domains within a single gene, sometimes as tandem repeats, suggests a mechanism for rapid diversification and expression of these defense-related peptides. researchgate.net

Transcriptomic analyses of various plants from the Violaceae family (which includes Leonia cymosa, the source of this compound) have uncovered a vast number of novel precursor sequences. acs.orgnih.gov By comparing these sequences and their phylogenetic distribution, scientists can trace the evolutionary history of cyclotides. nih.gov For instance, the high degree of sequence homology observed between cycloviolins and cyclotides from the Rubiaceae family points to a shared evolutionary origin. acs.org The discovery of cyclotide-like sequences in major crop families and the identification of Asn-to-Asp variations at the cyclization site have provided deeper insights into the widespread distribution and the molecular nuances of cyclotide evolution and biosynthesis. nih.govresearchgate.net

Chemical Synthesis and Engineering Methodologies

Solid Phase Peptide Synthesis (SPPS) Techniques

The initial and crucial stage in the chemical synthesis of Cycloviolin A is the assembly of its linear peptide precursor. nih.govuq.edu.au SPPS is the most commonly employed method for this purpose, offering advantages in efficiency and purification over traditional solution-phase synthesis. openaccessjournals.comcsbio.com

The two predominant strategies in SPPS are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection strategies. uq.edu.auamericanpeptidesociety.org Both methods are centered on the temporary protection of the α-amino group of amino acids to control the peptide bond formation during the stepwise elongation of the peptide chain. csbio.comamericanpeptidesociety.org

Fmoc Chemistry: This has become the more prevalent method for peptide synthesis, including that of cyclotide precursors. americanpeptidesociety.orgnih.gov The Fmoc protecting group is base-labile and is typically removed using a mild base like piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org This approach is favored for its mild deprotection conditions, which minimize side reactions and are compatible with a wide range of amino acid side-chain protecting groups. csbio.comamericanpeptidesociety.org Fmoc-based SPPS is well-suited for automated synthesis and the preparation of complex peptides. americanpeptidesociety.org

Boc Chemistry: This strategy utilizes an acid-labile Boc group for α-amino protection, which is removed by treatment with an acid such as trifluoroacetic acid (TFA). csbio.comamericanpeptidesociety.org The side-chain protecting groups and the linkage to the resin are cleaved under harsher acidic conditions, often using hydrofluoric acid (HF). csbio.com While historically significant, the harsher conditions of Boc chemistry can sometimes lead to peptide degradation. americanpeptidesociety.org However, it remains a valuable option, particularly for synthesizing peptides that may be susceptible to racemization under the basic conditions of Fmoc chemistry. americanpeptidesociety.orgcem.com The synthesis of early cyclotides predominantly utilized Boc chemistry to generate the necessary peptide α-thioesters for ligation. uq.edu.au

| Parameter | Fmoc Chemistry | Boc Chemistry |

| α-Amino Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., Piperidine) americanpeptidesociety.org | Acid (e.g., TFA) americanpeptidesociety.org |

| Resin Cleavage | Strong acid (e.g., TFA) csbio.com | Stronger acid (e.g., HF) csbio.com |

| Advantages | Mild conditions, automation-friendly, reduced side reactions. americanpeptidesociety.org | Reduces risk of racemization for certain amino acids. americanpeptidesociety.org |

| Disadvantages | Potential for racemization with base-sensitive residues. americanpeptidesociety.org | Harsh acidic conditions can degrade the peptide. americanpeptidesociety.org |

The assembly of the linear precursor for this compound via SPPS involves the sequential addition of protected amino acids to a growing chain anchored to a solid resin support. uq.edu.auopenaccessjournals.com The process begins with the attachment of the C-terminal amino acid to the resin. openaccessjournals.com The synthesis proceeds by deprotecting the α-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. openaccessjournals.com This cycle of deprotection and coupling is repeated until the full-length linear peptide is assembled. openaccessjournals.com

To facilitate the subsequent cyclization, the linear peptide is often synthesized with specific functionalities. For methods like Native Chemical Ligation, the precursor is designed to have an N-terminal cysteine and a C-terminal thioester. nih.gov The choice of resin is critical; for example, to generate a peptide α-thioester using Boc chemistry, a resin functionalized with a specific linker is required. uq.edu.au In Fmoc chemistry, different resins and linkers are used to yield a C-terminally protected or activated peptide ready for cyclization. uq.edu.au For instance, 2-chlorotrityl resin is commonly used in Fmoc SPPS, allowing for the cleavage of the peptide from the resin while keeping side-chain protecting groups intact, which is beneficial for subsequent solution-phase cyclization. uq.edu.au

Cyclization and Folding Methodologies

Following the successful synthesis and cleavage of the linear precursor from the solid support, the next critical steps are the cyclization of the peptide backbone and the formation of the correct disulfide bonds to achieve the stable, knotted structure of this compound. uq.edu.auuq.edu.au

The most direct method for cyclization is the formation of an amide bond between the N-terminal amino group and the C-terminal carboxylic acid of the linear peptide. uq.edu.aualtabioscience.com This head-to-tail cyclization is typically performed in solution under high dilution to favor the intramolecular reaction over intermolecular oligomerization. chemrxiv.org Various coupling reagents used in standard peptide synthesis, such as HBTU, HATU, or DIC, can be employed to activate the C-terminal carboxyl group for reaction with the N-terminal amine. mdpi.commdpi.com The efficiency of this direct cyclization can be influenced by the peptide sequence; the presence of turn-inducing residues like proline or D-amino acids can pre-organize the linear precursor into a conformation that facilitates ring closure. altabioscience.com

Native Chemical Ligation (NCL) has become a cornerstone for the synthesis of cyclotides. nih.govuq.edu.au This powerful chemoselective method allows for the joining of two unprotected peptide fragments. mdpi.com An intramolecular version of NCL is particularly effective for backbone cyclization. nih.govresearchgate.net

The process requires a linear peptide precursor synthesized with an N-terminal cysteine residue and a C-terminal thioester. nih.govmdpi.com In an aqueous buffer at neutral pH, the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate. mdpi.com This intermediate then undergoes a rapid, spontaneous intramolecular rearrangement (S-to-N acyl shift) to form a stable, native peptide bond at the ligation site, resulting in a cyclized peptide. mdpi.com A key advantage of NCL is its high specificity and efficiency, as the reaction proceeds without the need for any protecting groups on other amino acid side chains. mdpi.com The cyclization and oxidative folding can be performed sequentially or in a "one-pot" reaction, often facilitated by thiol additives like reduced glutathione (B108866) (GSH), which also promotes the correct formation of disulfide bridges. nih.govresearchgate.net

Enzymatic methods offer a highly specific and efficient alternative for peptide cyclization under mild, aqueous conditions. nih.govnih.gov Asparaginyl endopeptidases (AEPs), also known as legumains, are plant enzymes that naturally catalyze the cyclization of cyclotide precursors in vivo. uq.edu.aunih.gov These enzymes recognize specific C-terminal sequences and catalyze the peptide bond formation. nih.gov

Butelase 1, an AEP from Clitoria ternatea, is a particularly efficient ligase that recognizes an Asx-His-Val motif at the C-terminus and can cyclize peptides with high yields. nih.govuva.nl Another example is the use of protease-mediated ligation. In this approach, a protease like trypsin can be used in reverse, to catalyze the formation of a peptide bond instead of its hydrolysis. researchgate.net This has been successfully applied to the cyclization of linear MCoTI cyclotide precursors. researchgate.net These enzymatic strategies are attractive due to their high specificity, mild reaction conditions, and potential for high yields. nih.govuva.nl

| Method | Principle | Key Requirements | Advantages |

| Intramolecular Head-to-Tail Cyclization | Direct amide bond formation between N- and C-termini. uq.edu.au | High dilution, coupling reagents (e.g., HATU, HBTU). mdpi.commdpi.com | Conceptually simple, applicable to various sequences. uq.edu.au |

| Native Chemical Ligation (NCL) | Chemoselective reaction between an N-terminal Cys and a C-terminal thioester. nih.govmdpi.com | N-terminal Cysteine, C-terminal thioester. nih.gov | High specificity, no side-chain protection needed, aqueous conditions. mdpi.com |

| Enzymatic Ligation | Use of enzymes like AEPs (e.g., Butelase 1) or proteases to catalyze cyclization. nih.govresearchgate.net | Specific enzyme recognition sequence in the precursor. nih.gov | High efficiency and specificity, mild reaction conditions. nih.govuva.nl |

Recombinant Production and Cell-Based Expression Systems

The production of complex cyclic peptides such as this compound for research and therapeutic development relies on robust and efficient expression systems. While chemical synthesis is feasible, recombinant DNA technology offers a scalable and often more cost-effective method for producing these intricate molecules. mdpi.com Various cell-based systems, including bacterial, insect, and mammalian cells, have been harnessed for the expression of recombinant proteins, each presenting a unique set of advantages and challenges. chromatographyonline.com

Bacterial Systems: Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, high yield potential, and well-understood genetics. chromatographyonline.complos.org However, producing disulfide-rich peptides like cyclotides in E. coli can be challenging. The reducing environment of the bacterial cytoplasm hinders the formation of the essential disulfide bonds that define the cyclotide's stable structure. plos.org To overcome this, strategies often involve expressing the peptide in the periplasm of E. coli, which provides a more oxidative environment conducive to disulfide bond formation. plos.org Research on recombinant human cyclophilin A (rhCypA) has demonstrated high-yield production in E. coli, achieving up to 1 gram per liter of culture with a purity of 95%. nih.gov This success highlights the potential of bacterial systems when appropriately optimized.

Insect and Mammalian Cell Systems: For proteins that require complex post-translational modifications (PTMs) similar to those in humans, insect and mammalian cell systems are often preferred. chromatographyonline.comthermofisher.com Insect cell systems, typically using baculovirus expression vectors, can produce high levels of protein (up to 500 mg/L) with PTMs that are functionally similar to those from mammalian cells. thermofisher.com Mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells, are the dominant platform for producing biopharmaceuticals because they excel at correct protein folding and applying human-like PTMs. thermofisher.comproteogenix.science The ExpiCHO expression system, for example, can yield up to 3 grams of recombinant protein per liter. thermofisher.com

Plant-Based Systems: An emerging alternative is the use of plant cell-based expression systems. These platforms, such as the ProCellEx® system, offer benefits in production, cost, and regulatory aspects and have been successfully used to produce FDA-approved recombinant proteins. protalix.com

The choice of expression system depends on the specific requirements of the peptide, including the need for PTMs, yield, and cost. For cyclotides like this compound, a key consideration is ensuring the correct formation of the three intramolecular disulfide bridges that are crucial for their structure and activity. acs.org

| Expression System | Primary Advantages | Key Challenges | Typical Yields | Reference |

|---|---|---|---|---|

| Bacterial (e.g., E. coli) | - Rapid growth

| - Lack of complex PTMs

| Up to 1 g/L | chromatographyonline.complos.orgnih.gov |

| Insect (e.g., Baculovirus) | - High expression levels

| - PTMs can differ from mammalian patterns

| Up to 500 mg/L | chromatographyonline.comthermofisher.com |

| Mammalian (e.g., CHO, HEK) | - Most accurate PTMs for human proteins

| - Slower growth

| Up to 3 g/L | thermofisher.comproteogenix.science |

| Plant-Based | - Potential for low-cost, large-scale production

| - Different glycosylation patterns

| Variable | protalix.com |

Rational Design and Synthesis of this compound Analogs

The inherent stability and constrained structure of cyclotides like this compound make them ideal scaffolds for protein engineering and drug design. researchgate.netuq.edu.au Rational design involves modifying the peptide's native sequence to enhance its therapeutic properties, introduce new functionalities, or probe its structure-activity relationships (SAR). mdpi.comnih.gov By leveraging their tolerance to amino acid substitutions in the loop regions between conserved cysteine residues, researchers can create novel analogs with tailored activities. researchgate.netuq.edu.au

Epitope Grafting Techniques for Functional Diversification

Epitope grafting is a powerful molecular engineering strategy where a bioactive peptide sequence (the epitope) is transplanted into a stable scaffold protein, such as a cyclotide. mdpi.comnih.gov This approach aims to confer the biological activity of the epitope onto the scaffold, while the scaffold provides conformational stability and protection from enzymatic degradation. researchgate.netmdpi.com The unique head-to-tail cyclic backbone and knotted disulfide core of cyclotides make them exceptionally robust frameworks for this purpose. researchgate.netuq.edu.au

The process can be guided by computational methods that identify suitable locations within the scaffold for epitope insertion. bakerlab.org Advanced techniques like "backbone grafting" involve transplanting both the side chains and the backbone of the functional motif onto the scaffold, which can significantly improve the binding affinity of the resulting chimera compared to simpler side-chain grafting. bakerlab.orgrcsb.org Studies have shown that grafting can enhance the functional activity of peptides compared to their linear counterparts. mdpi.com For cyclotides, the loops between the cysteine residues are amenable to substitution, making them prime targets for grafting experiments. researchgate.net This technique has been used to design engineered cyclotide analogs targeting a variety of conditions, including cancer and inflammatory pain. uq.edu.au

| Grafting Technique | Description | Key Advantage | Reference |

|---|---|---|---|

| Side-Chain Grafting | Transplantation of amino acid side chains from a functional motif onto structurally similar regions of a scaffold protein. | A well-established method for transferring functionality. | bakerlab.orgrcsb.org |

| Backbone Grafting | A more advanced method that transplants both the backbone and side chains of a linear functional motif onto a scaffold protein. | Can significantly improve binding affinity over side-chain grafting by better preserving the epitope's native conformation. | bakerlab.orgrcsb.org |

| Lasso Grafting | Involves inserting a bioactive peptide into a loop of a scaffold, with the ends of the insert constrained by the scaffold's structure. | Creates neobiologics with potentially novel functions and enhanced stability. | researchgate.net |

Mutagenesis Studies for Structure-Activity Relationship (SAR) Elucidation

Mutagenesis studies are fundamental to understanding the relationship between a peptide's structure and its biological function (SAR). uq.edu.auchapman.edu By systematically substituting specific amino acids in the this compound sequence and evaluating the resulting changes in activity, researchers can identify key residues and structural motifs responsible for its biological effects. The development of chemical synthesis routes for cyclotides has facilitated a broad range of these SAR studies. uq.edu.au

For example, in studies of the cyclotide kalata B1, alanine (B10760859) scanning and lysine-scanning mutagenesis have been employed to map the functional surfaces of the peptide. uq.edu.au Similarly, research on the bacteriocin (B1578144) nisin has shown that introducing mutations in its various rings and hinge region can alter its antimicrobial spectrum and even enhance its potency against specific pathogens. chapman.edu For instance, the mutants N20P and K22T showed greater activity than the native nisin A against S. aureus and Streptococcus agalactiae, respectively. chapman.edu

Applying these principles to this compound would involve creating a library of analogs with single or multiple amino acid substitutions. By testing these analogs in relevant bioassays, it is possible to determine which residues are critical for its anti-HIV activity and which can be modified to potentially enhance potency, alter specificity, or improve pharmacokinetic properties. acs.org

| Peptide Class | Mutation Type | Objective/Finding | Reference |

|---|---|---|---|

| Cyclotides (general) | Alanine/Lysine Scanning | To identify key residues involved in biological activity and map functional surfaces. | uq.edu.au |

| Nisin (Lantibiotic) | Site-directed mutagenesis (e.g., N20P, K22T) | Resulted in mutants with activity greater than the native peptide against specific bacterial strains. | chapman.edu |

| Cyclolinopeptide A (CLA) | N-terminus truncations | Investigated how shortening the peptide chain affects immunosuppressive potency, identifying an octapeptide fragment as most active. | nih.gov |

| Peptide Permeation Enhancer | Substitution (e.g., Tryptophan to Alanine) | Demonstrated that the presence of both positive charges (Arginine) and hydrophobic residues are essential for activity. | nih.gov |

Biological Activities and Associated Molecular Mechanisms

Antiviral Activities

The unique structural features of cyclotides, including Cycloviolin A, make them promising candidates for antiviral drug development. Their mode of action often involves direct interaction with viral or cellular membranes, a mechanism that can be effective against a broad range of viruses and may limit the development of resistance. frontiersin.orgnih.gov

Anti-HIV Activity of this compound and Related Cyclotides

This compound, isolated from the tropical plant Leonia cymosa, has demonstrated significant anti-HIV activity. acs.orgresearchgate.net In vitro studies revealed that this compound and its related compounds, Cycloviolins B, C, and D, inhibit HIV-1 replication with a 50% effective concentration (EC₅₀) of approximately 0.13 µM (130 nM). acs.orgxiahepublishing.com This potency is comparable to other well-studied anti-HIV cyclotides. acs.org

| Cyclotide | Plant Source | Family/Subfamily | EC₅₀ (µM) |

|---|---|---|---|

| This compound | Leonia cymosa | Violaceae/Bracelet | 0.13 acs.orgxiahepublishing.com |

| Cycloviolin B | Leonia cymosa | Violaceae/Bracelet | ~0.13 acs.org |

| Cycloviolin C | Leonia cymosa | Violaceae/Bracelet | ~0.13 acs.org |

| Cycloviolin D | Leonia cymosa | Violaceae/Bracelet | ~0.13 acs.org |

| Circulin A | Chassalia parvifolia | Rubiaceae/Bracelet | 0.04–0.26 xiahepublishing.com |

| Palicourein | Palicourea condensata | Rubiaceae/Bracelet | 0.10 acs.orgcpu-bioinfor.org |

| Kalata B1 | Oldenlandia affinis | Violaceae/Möbius | 0.66 xiahepublishing.com |

| Cycloviolacin Y5 | Viola yedoensis | Violaceae/Bracelet | 0.04 xiahepublishing.comscispace.com |

Mechanisms of Viral Inhibition (e.g., Viral Entry Modulation, Capsid Disruption)

The primary anti-HIV mechanism of cyclotides, including likely that of this compound, involves direct interaction with and disruption of lipid membranes. mdpi.com This action is thought to occur before the virus enters the host cell. nih.gov Studies on related cyclotides like Kalata B1 show that they target the viral envelope, specifically binding to membranes rich in phosphatidylethanolamine (B1630911) (PE) phospholipids. researchgate.netnih.gov This interaction leads to the formation of pores in the viral lipid envelope, causing leakage of viral components and disruption of the viral particle. mdpi.comnih.govnih.gov

This membrane-targeting mechanism effectively prevents the fusion between the HIV envelope and the host cell membrane, a critical step for viral entry. mdpi.comacs.org The ability of cyclotides to disrupt membranes is linked to their amphipathic nature, where clusters of hydrophobic and hydrophilic amino acids on the peptide's surface facilitate insertion into the lipid bilayer. acs.org Evidence suggests this mechanism does not involve a specific chiral protein receptor, as synthetic all-D enantiomers of Kalata B1 retain activity. mdpi.com The disruption of the viral capsid has also been proposed as a mechanism of action. nih.govacs.org For instance, treatment of HIV-1 particles with Kalata B1 resulted in a decrease in the viral capsid protein p24, indicating perturbation of the viral envelope and subsequent particle disruption. mdpi.comnih.gov

Activity against Other Viral Pathogens (e.g., Foot-and-Mouth Disease Virus (FMDV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Dengue Virus (DENV))

The broad membrane-disrupting capabilities of cyclotides suggest their potential activity against a range of other enveloped viruses.

Foot-and-Mouth Disease Virus (FMDV): FMDV is a non-enveloped RNA virus that causes a highly contagious disease in cloven-hoofed animals. nih.govfrontiersin.org In silico investigations have explored the potential of various antiviral peptides, including this compound, to inhibit the FMDV structural protein VP1. nih.govcivilica.com These computational studies identified this compound as a candidate peptide for interacting with and potentially inhibiting the VP1 protein, which is crucial for the virus's structure and infectivity. nih.govcivilica.com

Dengue Virus (DENV): Dengue is an enveloped RNA virus from the Flaviviridae family. cabidigitallibrary.orgnih.gov The viral envelope (E) protein is essential for the virus's entry into host cells. nih.gov In silico screening studies have identified this compound and the related Cycloviolin D as potential inhibitors of the DENV E protein. nih.govresearchgate.net Molecular docking simulations suggest that these cyclotides can bind to domain II of the E protein, which may inhibit the conformational changes required for the fusion of the viral and host cell membranes. nih.govresearchgate.net

No specific studies on the activity of this compound against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) were identified. However, the host protein cyclophilin A has been shown to be involved in the replication of various coronaviruses, making it a target for some antiviral strategies. nih.gov

Antimicrobial Activities

Cyclotides are recognized as a class of antimicrobial peptides (AMPs) that form part of the innate immune system of plants. frontiersin.org Their membrane-disrupting capabilities are also effective against various bacterial and fungal pathogens. xiahepublishing.comnih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Cyclotides generally exhibit broad-spectrum antibacterial activity. mdpi.com The proposed mechanism involves electrostatic interactions with the negatively charged bacterial cell membranes, followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. nih.govacs.org This process disrupts membrane integrity, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death. xiahepublishing.comacs.org

While specific data on this compound is limited, studies on related cyclotides provide insight into their antibacterial potential. For example, Circulin A is potent against Staphylococcus aureus (Gram-positive), and Kalata B1 shows activity against both Gram-positive and Gram-negative bacteria like Escherichia coli. xiahepublishing.commdpi.com The efficacy can be influenced by factors such as the peptide's net charge and the specific composition of the bacterial membrane. nih.gov

Antifungal Properties

The antifungal activity of cyclotides is also attributed to their ability to permeabilize cell membranes. nih.govacs.org Similar to their antibacterial action, cyclotides are thought to interact with the fungal cell membrane, forming pores that disrupt cellular homeostasis and lead to cell death. nih.govacs.org While comprehensive studies detailing the specific antifungal spectrum of this compound are not widely available, the general antifungal properties of the cyclotide family are well-documented. mdpi.comnih.gov

| Activity Type | Target Pathogen/Cell | Proposed Mechanism of Action |

|---|---|---|

| Anti-HIV | Human Immunodeficiency Virus (HIV-1) | Disruption of viral lipid envelope via pore formation, inhibition of virus-cell fusion. mdpi.comnih.govacs.org |

| Antiviral (Predicted) | Foot-and-Mouth Disease Virus (FMDV) | Inhibition of structural protein VP1 (based on in silico studies). nih.govcivilica.com |

| Antiviral (Predicted) | Dengue Virus (DENV) | Inhibition of envelope protein, preventing fusion (based on in silico studies). nih.govresearchgate.net |

| Antibacterial | Gram-positive and Gram-negative bacteria | Membrane permeabilization and pore formation. nih.govacs.org |

| Antifungal | Fungal pathogens | Membrane permeabilization and pore formation. nih.govacs.org |

Antiproliferative and Antitumor Activities

This compound belongs to the cyclotide family, a group of plant-derived mini-proteins known for their exceptional stability and diverse biological activities, including potent effects against cancer cells. uq.edu.auresearchgate.net Their unique cyclic cystine knot structure confers remarkable resistance to thermal, chemical, and enzymatic degradation, making them attractive candidates for therapeutic development. nih.gov

Selective Cytotoxicity Against Cancer Cell Lines

Cyclotides, as a class, are recognized for their cytotoxic effects against a variety of tumor cell lines. uq.edu.auresearchgate.net This activity is a cornerstone of their potential as anticancer agents. The mechanism is generally attributed to their ability to interact with and disrupt cell membranes, a feature that can lead to selective toxicity against cancer cells, which often have different membrane compositions compared to healthy cells. researchgate.netumassmed.edu

While extensive data on a wide range of cancer cell lines for this compound specifically is not available in the reviewed literature, its potent biological activity has been demonstrated. For instance, this compound has shown potent anti-HIV activity, which is another widely studied biological property of cyclotides. uq.edu.auucb.br The reported EC50 value for the anti-HIV activity of this compound is 0.13 µM. researchgate.net This demonstrates its high potency in a biological system, a characteristic that is often shared with its cytotoxic effects. Other cyclotides have demonstrated significant cytotoxicity against various human cancer cell lines, with IC50 values often in the low micromolar range. acs.orgxiahepublishing.com

Table 1: Reported Biological Potency of this compound

| Compound | Activity Type | Cell Line/Target | Potency (EC50) | Reference |

|---|---|---|---|---|

| This compound | Anti-HIV | CEM-SS cells | 0.13 µM | researchgate.net |

Modulation of Cellular Pathways and Intracellular Targets

The primary mechanism of action for the biological activities of cyclotides, including this compound, is the disruption of cellular membranes. researchgate.netxiahepublishing.com These peptides are amphipathic, meaning they have both hydrophobic and hydrophilic regions, allowing them to interact with the lipid bilayer of cell membranes. acs.orgnih.gov

The proposed mechanism involves the following steps:

Membrane Binding: The cyclotide initially binds to the outer surface of the cell membrane, often targeting specific lipid components like phosphatidylethanolamine. nih.gov

Pore Formation: Following binding, cyclotides are believed to aggregate and insert themselves into the membrane, forming pores or ion channels. researchgate.netacs.orgnih.gov

Cellular Leakage: This disruption of membrane integrity leads to the leakage of essential ions and small molecules from the cell's interior, upsetting cellular homeostasis and ultimately causing cell death. nih.gov

This membrane-disrupting capability is considered the main pathway for their cytotoxic, antimicrobial, and insecticidal effects. researchgate.netxiahepublishing.com While complex intracellular signaling pathway modulations are extensively studied for other classes of anticancer agents, the primary target for this compound and other cyclotides appears to be the cell membrane itself. mdpi.commdpi.comnih.gov

Preclinical in vitro and in vivo Assessment in Animal Models

The preclinical assessment of cyclotides has primarily focused on in vitro studies, which have consistently demonstrated their potent cytotoxic effects against various cancer cell lines. uq.edu.auacs.org For example, cyclotides isolated from Pombalia calceolaria showed IC50 values as low as 1.8 µM against the MDA-MB-231 breast cancer cell line. acs.org

However, translating this in vitro potency into in vivo antitumor efficacy in animal models has proven challenging for the cyclotide class. For instance, the cyclotide cycloviolacin O2, despite showing potent activity in vitro, did not produce significant antitumor effects in mouse xenograft models at tolerated doses. nih.gov This highlights a common hurdle in the development of membrane-disrupting peptides as systemic anticancer drugs. There is currently a lack of specific published in vivo assessment data for this compound in animal models for antitumor activity. Further research is required to evaluate its in vivo efficacy and to potentially develop strategies, such as novel drug delivery systems, to improve its therapeutic index. nih.govxiahepublishing.com

Anti-Parasitic and Insecticidal Properties

The primary natural function of cyclotides in plants is believed to be defense against pests and pathogens. uq.edu.aunih.gov This defensive role is manifested through potent anti-parasitic and insecticidal activities.

Nematocidal and Antihelminthic Activity

Cyclotides are recognized as powerful nematicidal agents. nih.govresearchgate.net Their antihelminthic properties are a key aspect of their defensive function in plants. Studies on the model nematode Caenorhabditis elegans have shown that cyclotides can cause death or damage upon interaction.

The mechanism of toxicity involves membrane disruption within the nematode. nih.gov When ingested, cyclotides damage the membranes of cells lining the pharynx and midgut of the nematode, leading to internal injury. nih.gov Direct contact can also lead to the formation of "blebs" or bubble-like structures on the worm's outer membrane, indicating severe membrane damage. This activity is dependent on the hydrophobic patches on the cyclotide's surface, which are crucial for membrane interaction. Although specific data for this compound is not detailed, this potent nematicidal activity is a characteristic feature of the cyclotide family to which it belongs. researchgate.net

Insecticidal Activity and Plant Defense Roles

This compound, as a member of the cyclotide family, is considered a plant defense peptide. ucb.brnih.govresearchgate.net The inherent function of these molecules is to protect the plant from herbivorous insects and other pests. uq.edu.aunih.gov The insecticidal activity of cyclotides has been demonstrated against various insect larvae, such as those of lepidopteran species. uq.edu.au

When insects ingest plant material containing cyclotides, these stable peptides disrupt the integrity of the epithelial cell membranes in the insect's midgut. researchgate.net This leads to cell lysis, interferes with nutrient absorption, and ultimately results in decreased larval growth and increased mortality. uq.edu.auresearchgate.net The exceptional stability of the cyclotide structure ensures that they remain active even after being ingested and exposed to the insect's digestive enzymes. nih.gov This robust insecticidal action underscores the vital role of cyclotides like this compound in plant defense. uq.edu.aunih.gov

Specific Enzyme and Receptor Modulation

This compound, a cyclotide, exhibits a range of biological activities stemming from its ability to modulate specific enzymes and interact with cellular receptors. These interactions are fundamental to its mechanisms of action, including its effects on proteases, its immunomodulatory potential through cyclophilin inhibition, and its ability to disrupt cell membranes.

Protease Inhibition (e.g., Trypsin)

This compound is recognized as a trypsin inhibitor. frontiersin.orggoogleapis.com Trypsin inhibitors are a class of proteins that reduce the biological activity of trypsin, a serine protease crucial for digestion. wikipedia.org By binding to and inhibiting trypsin, these molecules can interfere with the breakdown of proteins. wikipedia.org This inhibitory action is a characteristic feature of some cyclotides and contributes to their defensive role in plants. The inhibition of proteases like trypsin is a key aspect of the biological profile of this compound.

The table below summarizes the inhibitory target of this compound.

| Compound | Target Enzyme | Type of Inhibition |

| This compound | Trypsin | Inhibitor frontiersin.orggoogleapis.com |

Data from referenced sources.

Cyclophilin Inhibition and Immunomodulatory Effects

Cyclophilins are a family of enzymes that play a crucial role in protein folding and various cellular signaling pathways. nih.govmedchemexpress.com The most abundant member, cyclophilin A (CypA), is the primary intracellular receptor for the immunosuppressive drug Cyclosporin A (CsA). nih.govmedchemexpress.com The complex formed between CsA and CypA inhibits calcineurin, a key enzyme in the T-cell activation pathway. nih.govmdpi.com This inhibition prevents the nuclear translocation of the transcription factor NF-AT, ultimately suppressing the immune response. mdpi.com

The interaction between cyclotides and cyclophilins is an area of active research. Inhibition of cyclophilin by molecules like CsA is a well-established mechanism for immunosuppression. nih.govmdpi.com While CsA's effects are potent, non-immunosuppressive analogs are being explored for therapeutic applications in various diseases, including liver disorders and viral infections, by targeting cyclophilin's role in pathogenesis without causing broad immunosuppression. researchgate.net

The table below outlines key molecules involved in cyclophilin-mediated immunomodulation.

| Compound/Protein | Role/Activity | Mechanism of Action |

| Cyclophilin A (CypA) | Pro-inflammatory factor, T-cell activation mediator | Binds to CsA; the complex inhibits calcineurin. nih.govmdpi.com |

| Cyclosporin A (CsA) | Immunosuppressant, Cyclophilin inhibitor | Forms a complex with CypA to inhibit calcineurin. nih.govmdpi.com |

| Calcineurin | Protein phosphatase | Dephosphorylates NF-AT, enabling its nuclear translocation. mdpi.com |

| NF-AT | Transcription factor | Activates genes for T-cell activation upon nuclear entry. mdpi.com |

Data from referenced sources.

Membrane Interaction and Pore Formation Mechanisms

A significant aspect of the biological activity of many cyclotides, including likely mechanisms for this compound, involves their interaction with and disruption of cellular membranes. This process often begins with the peptide binding to the cell membrane, which can be followed by oligomerization and the formation of pores, ultimately leading to cell lysis. mdpi.com

Several models describe the process of peptide-induced pore formation in membranes:

Toroidal Pore Model: In this model, the peptides induce a high degree of membrane curvature, leading to the formation of a pore where both the peptides and the lipid head groups line the interior of the channel. This creates a continuous connection between the two leaflets of the membrane, allowing for the passage of molecules and ions. mdpi.commdpi.com

Barrel-Stave Model: This model proposes that the peptides oligomerize and insert into the membrane, forming a barrel-like structure that creates a transmembrane pore. In this arrangement, the hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. biorxiv.org

Detergent-like/Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, disrupting its integrity in a detergent-like manner without forming discrete pores. mdpi.com

The initial binding of a peptide to the membrane can create stress within the lipid bilayer, which can be sufficient to trigger the formation of pores. aps.org The peptides often have a high affinity for the edges of these pores, which helps to stabilize them. aps.org The specific mechanism of pore formation can depend on factors such as the peptide's structure, its concentration, and the lipid composition of the target membrane. mdpi.commdpi.combiorxiv.org This interaction with and disruption of cell membranes is a key mechanism for the cytotoxic and antimicrobial activities observed in many cyclotides.

Applications in Advanced Research and Biotechnological Innovation

Cycloviolin A as a Molecular Scaffold for Peptide-Based Drug Design

This compound is a member of the cyclotide family, a group of plant-derived peptides renowned for their exceptional stability. This stability is conferred by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. nih.govnih.govnih.gov This rigid and compact structure is exceptionally resistant to thermal, chemical, and enzymatic degradation, making the cyclotide framework an ideal molecular scaffold for peptide-based drug design. nih.govmdpi.com

The core concept in utilizing cyclotides as scaffolds is "epitope grafting." This technique involves inserting a known bioactive peptide sequence (an epitope) into a structurally stable and permissible loop of the cyclotide framework. nih.govnih.gov This process can protect the grafted peptide from proteolytic degradation, thereby enhancing its stability and efficacy as a therapeutic agent. While many grafting studies have utilized prototypical cyclotides like kalata B1 and MCoTI-I/II, the principles are directly applicable to other cyclotides such as this compound due to their shared structural architecture. nih.govnih.gov

Engineered cyclotides have been developed to target a range of biomolecular interactions, demonstrating the versatility of this scaffold. nih.govmdpi.com The high tolerance of the cyclotide framework to sequence variation allows for the insertion of diverse peptide sequences without compromising the core structural integrity. nih.govnih.gov This adaptability makes cyclotides like this compound promising templates for creating novel therapeutics with the specificity of peptides but the stability often associated with small molecules. nih.govmdpi.com

Table 1: Comparison of Peptide Scaffolds in Drug Design

| Feature | Linear Peptides | Cyclotide Scaffolds (e.g., this compound) |

|---|---|---|

| Structure | Flexible, linear chain of amino acids | Rigid, cyclic backbone with a cystine knot |

| Stability | Low; susceptible to proteolysis and degradation | High; resistant to heat, enzymes, and chemicals nih.gov |

| Targeting | Can be highly specific | High specificity; can target intracellular PPIs nih.govmdpi.com |

| Drug Design | Limited by poor stability and bioavailability | Ideal for "grafting" bioactive epitopes nih.govnih.gov |

| Oral Bioavailability | Generally poor | Demonstrated in some cases mdpi.commdpi.com |

Strategies for Enhancing Peptide Stability and Bioavailability

While the intrinsic structure of this compound already provides remarkable stability, various strategies can be employed to further enhance this property and improve its bioavailability for therapeutic applications. nih.govmdpi.com

Chemical Synthesis and Modification : The relatively small size of cyclotides allows them to be produced through solid-phase peptide synthesis (SPPS). nih.govnih.gov This synthetic route permits the incorporation of non-natural amino acids or chemical modifications, such as PEGylation, which can improve their pharmacological profiles. nih.gov

Cyclization Techniques : The backbone cyclization is a key feature contributing to stability. Efficient methods for achieving this include native chemical ligation (NCL), chemoenzymatic ligation using enzymes like trypsin or butelase 1, and protein trans-splicing for recombinant production. nih.govnih.govnih.gov These techniques are crucial for producing both natural and engineered cyclotides.

Improving Oral Bioavailability : A significant challenge for peptide-based drugs is their limited oral bioavailability. However, some cyclotides have shown the ability to be orally active. nih.govmdpi.com The exceptional stability of the CCK framework helps it resist the harsh environment of the gastrointestinal tract. Research has shown that certain cyclotides, like a modified kalata B1, were effective in a mouse model when dosed orally, highlighting the potential for developing orally active drugs based on this scaffold. mdpi.com Further studies on the specific pharmacokinetic properties of cyclotides are essential to fully realize this potential. uq.edu.au

Modulation of Protein-Protein Interactions (PPIs)

The disruption of pharmacologically relevant protein-protein interactions (PPIs) is a challenging but highly sought-after goal in drug discovery, as the interacting surfaces are often large and flat. mdpi.comnih.gov Cyclic and macrocyclic peptides have emerged as a promising class of molecules for this purpose due to their larger surface area compared to small molecules and their conformational constraint. nih.govresearchgate.net

Cyclotides, including by extension this compound, are particularly well-suited for modulating PPIs for several reasons:

Cell Permeability : One of the most significant advantages of some cyclotides is their ability to cross cellular membranes, allowing them to target intracellular PPIs, which are often considered "undruggable" by larger biologics like antibodies. nih.govmdpi.commdpi.com

Stable Scaffold for Epitope Grafting : The cyclotide framework can be engineered to present specific binding motifs. A notable example is the engineering of the cyclotide MCoTI-I into a potent antagonist of the interaction between the tumor suppressor protein p53 and its negative regulators, Hdm2/HdmX. nih.govmdpi.com The resulting engineered cyclotide was stable in human serum, showed low nanomolar affinity for its targets, and successfully activated the p53 pathway in cancer cell lines and in vivo models. nih.govmdpi.com

This successful modulation of a critical intracellular PPI demonstrates the power of the cyclotide scaffold to create highly specific and stable inhibitors for challenging therapeutic targets. mdpi.comnih.gov

High-Throughput Screening Methodologies for Bioactive Cycloviolins

The discovery of new bioactive cyclotides, including novel Cycloviolins, relies on effective high-throughput screening (HTS) methodologies. Given the vast natural diversity of cyclotides, efficient screening is essential to identify compounds with desired therapeutic or biotechnological properties. nih.govtandfonline.com

Several HTS strategies have been developed:

Screening of Plant Extracts : The initial step often involves screening extracts from plants known to produce cyclotides, such as those from the Violaceae and Rubiaceae families. nih.govacs.org This is followed by liquid chromatography-mass spectrometry (LC-MS) to identify masses corresponding to cyclotide-like molecules. nih.gov

Genetically-Encoded Libraries : A powerful approach involves the creation of large, genetically-encoded libraries of cyclotides in expression systems like E. coli. nih.govnih.gov These libraries can contain billions of members and can be screened inside the cell for specific biological activities, for instance, using high-throughput flow cytometry. nih.gov

Chemical Synthesis Libraries : The efficiency of chemical synthesis has enabled the creation of cyclotide libraries for screening. A "tea-bag" approach, combined with a "one-pot" cyclization and folding protocol, allows for the rapid production and purification of numerous cyclotide variants for SAR (structure-activity relationship) studies. nih.gov

Microfluidic Systems : Modern techniques such as droplet-based microfluidics have been used to assess the bioactivity of cyclotides in a high-throughput format, for example, by measuring hemolytic activity with real-time readouts. contractlaboratory.com

These methodologies enable the rapid identification and characterization of new cyclotides, expanding the library of available scaffolds for drug design and other applications. nih.govcreative-peptides.com

Agricultural and Veterinary Biotechnological Implementations

The natural function of cyclotides in plants is believed to be primarily for host defense, which makes them excellent candidates for agricultural and potentially veterinary applications. pnas.orgresearchgate.netresearchgate.net

Insecticidal Properties : Many cyclotides exhibit potent insecticidal activity. pnas.orgresearchgate.net Studies have shown that cyclotides like kalata B1 can inhibit the growth and development of larvae from major agricultural pests, such as Helicoverpa punctigera. pnas.orgpnas.org The proposed mechanism involves the disruption of cell membranes in the insect gut, leading to cell lysis and death. asbmb.org This natural insecticidal property has led to the development of cyclotide-based biopesticides. For example, a product known as Sero-x, which is based on cyclotides, is approved for use on cotton and other crops in Australia. asbmb.org

Antimicrobial and Antifungal Activity : Cyclotides have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, though not typically against plant pathogens. pnas.orgresearchgate.net This activity is often salt-dependent, suggesting an electrostatic interaction with microbial surfaces. pnas.org These properties could be harnessed for both agricultural and veterinary purposes to combat pathogenic infections.

Nematocidal and Molluscicidal Activity : Beyond insects, cyclotides have shown efficacy against nematodes and mollusks, further broadening their potential as comprehensive crop protection agents. nih.govresearchgate.net

The development of transgenic crops that express cyclotide genes is an active area of research, aiming to provide plants with enhanced, built-in defense mechanisms against pests, thereby reducing the need for chemical pesticides. researchgate.netmdpi.com

Table 2: Bioactivities of Natural Cyclotides Relevant to Biotechnology

| Bioactivity | Example Cyclotide(s) | Target Organism(s) | Potential Application |

|---|---|---|---|

| Insecticidal | Kalata B1 | Helicoverpa punctigera (Lepidopteran larvae) pnas.orgresearchgate.net | Biopesticide for crop protection asbmb.org |

| Antimicrobial | Kalata B1, Circulin A/B | Staphylococcus aureus, Bacillus subtilis pnas.orgresearchgate.net | Crop/animal disease management |

| Nematocidal | Not specified | Nematode larvae nih.govacs.org | Control of parasitic nematodes in soil/animals |

| Molluscicidal | Not specified | Mollusks nih.govresearchgate.net | Pest control (e.g., snails, slugs) |

Future Research Directions and Unresolved Questions

Exploration of Novel Biological Activities and Therapeutic Indications

Initial research has primarily focused on the anti-HIV and antimicrobial activities of cyclotides, including Cycloviolin A. nih.govxiahepublishing.com However, the vast biological space that this and other cyclotides may occupy remains largely unexplored. Future research should systematically screen this compound against a broader range of biological targets.

Key areas for future investigation include:

Antiviral Activity Beyond HIV: While its anti-HIV properties are established, the efficacy of this compound against other viral pathogens is an open question. nih.gov Given the urgent need for broad-spectrum antiviral agents, testing against viruses such as influenza, dengue, and coronaviruses could reveal new therapeutic applications. mdpi.com

Anticancer Potential: Several cyclotides have demonstrated cytotoxic effects against various cancer cell lines. xiahepublishing.comresearchgate.net A thorough investigation into the anticancer properties of this compound, including its effects on tumor cell proliferation, apoptosis, and metastasis, is warranted. xiahepublishing.com

Immunomodulatory Effects: Some cyclotides, like Kalata B1, have been shown to possess immunosuppressive properties. uq.edu.au Investigating whether this compound can modulate the human immune system could lead to treatments for autoimmune diseases or inflammatory conditions. uq.edu.aufrontiersin.org

Enzyme Inhibition: The rigid structure of cyclotides makes them potential inhibitors of enzymes like proteases. frontiersin.org Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Deeper Elucidation of Molecular Mechanisms of Action

A fundamental unresolved question is the precise molecular mechanism by which this compound exerts its biological effects. While it is generally believed that cyclotides act by disrupting cell membranes, the specific interactions and downstream consequences are not fully understood. researchgate.netuq.edu.au

Future research should focus on:

Membrane Interaction Specificity: Investigating how this compound interacts with different types of lipid bilayers is crucial. Understanding its preference for specific lipid compositions, such as those found in microbial or cancer cell membranes, could explain its selective toxicity. acs.org

Pore Formation and Membrane Permeabilization: The exact nature of the pores or disruptions formed by this compound in target membranes needs to be characterized in detail. researchgate.netresearchgate.net Advanced imaging and biophysical techniques could provide high-resolution insights into this process.

Intracellular Targets: It remains to be determined whether this compound's activity is solely confined to the cell membrane or if it can enter cells and interact with intracellular components. Identifying any intracellular binding partners would open up new possibilities for its mechanism of action.

Receptor-Mediated Pathways: The potential for this compound to interact with specific cell surface receptors, as has been shown for other cyclotides with G-protein coupled receptors, should be explored. xiahepublishing.com

Optimization of Biosynthetic and Synthetic Production Methodologies

The limited natural abundance of this compound presents a significant hurdle to its extensive study and potential therapeutic development. Therefore, optimizing its production is a critical area for future research.

Key strategies for improvement include:

Biosynthesis in Plant Cell Cultures: Developing and optimizing plant cell culture systems for the production of this compound could provide a scalable and sustainable source of the compound. uq.edu.au

Recombinant Expression Systems: Exploring the expression of this compound in microbial or other host systems offers an alternative to extraction from its natural plant source. nih.gov Overcoming challenges associated with correct folding and cyclization will be essential. researchgate.net

Chemical Synthesis: While challenging, the total chemical synthesis of this compound allows for the creation of structural analogs and facilitates structure-activity relationship studies. uq.edu.aunih.gov Improving the efficiency and yield of the chemical synthesis process is a key goal. nih.govmdpi.com This includes optimizing the head-to-tail cyclization and the oxidative folding steps to ensure the correct formation of the cystine knot. researchgate.net

Advancements in Engineered this compound Derivatives for Targeted Applications

The remarkable stability and structural plasticity of the cyclotide scaffold make it an ideal framework for protein engineering. nih.govxiahepublishing.com By modifying the sequence of this compound, it is possible to create derivatives with enhanced potency, improved selectivity, and novel biological activities.

Future research in this area should focus on:

Grafting of Bioactive Epitopes: Incorporating known active peptide sequences into the this compound backbone could generate new molecules with targeted therapeutic effects. uq.edu.au This approach has been successfully used with other cyclotides to develop antagonists for various disease targets. uq.edu.au

Structure-Activity Relationship (SAR) Studies: Systematically substituting amino acids in the loops of this compound will help to identify the key residues responsible for its biological activity. uq.edu.au This knowledge is essential for the rational design of more potent and selective derivatives.

Improving Pharmacokinetic Properties: While inherently stable, modifications can be made to this compound to further enhance its drug-like properties, such as solubility and bioavailability. nih.gov

Development of Targeted Delivery Systems: Attaching targeting moieties to this compound could allow for its specific delivery to diseased tissues, such as tumors, thereby increasing efficacy and reducing potential side effects. nih.gov

Q & A

Q. What established protocols are recommended for isolating Cycloviolin A from natural sources, and how can researchers optimize yield and purity?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, flash chromatography). Optimization requires iterative testing of solvent polarity, temperature, and stationary phases. Validate purity using LC-MS and NMR, ensuring spectral data matches published benchmarks. Reproducibility hinges on documenting solvent ratios, column parameters, and purification steps in detail .

Q. How should spectroscopic techniques (e.g., NMR, MS) be systematically applied to confirm this compound’s structural integrity?

Methodological Answer: Use a combination of 2D-NMR (e.g., COSY, HSQC) to resolve cyclic peptide backbone connectivity and high-resolution MS for molecular weight validation. Cross-reference data with existing literature, and ensure spectra are interpreted using standardized software (e.g., MestReNova). Discrepancies in peak assignments should prompt re-isolation or synthetic validation .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize cell viability assays (e.g., MTT, ATP-based luminescence) across diverse cancer cell lines to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only treatments. Replicate experiments ≥3 times to account for biological variability, and report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Conduct meta-analyses of existing studies to identify variables like cell passage number, assay duration, or culture conditions. Design replication studies with standardized protocols, and use multi-omics approaches (e.g., transcriptomics) to explore cell-specific mechanisms. Transparently report all methodological variables to enable cross-study comparisons .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action while minimizing off-target effects?

Methodological Answer: Combine CRISPR-Cas9 gene knockout screens with proteomic pull-down assays to identify binding partners. Validate targets using surface plasmon resonance (SPR) or microscale thermophoresis (MST). Include negative controls (e.g., scrambled peptide analogs) and use siRNA silencing to confirm functional relevance of identified pathways .

Q. How should structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?

Methodological Answer: Synthesize analogs with systematic residue substitutions (e.g., alanine scanning) and test bioactivity in parallel. Employ computational docking to predict binding affinities for targets like proteases or membrane receptors. Prioritize analogs with ≥10-fold potency changes for further optimization, and validate synthetic routes for scalability .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, given its pharmacokinetic limitations?

Methodological Answer: Use murine xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability. Address solubility issues via formulation strategies (e.g., liposomal encapsulation) and monitor toxicity through serum biomarkers (e.g., ALT/AST). Compare results to clinically approved analogs to contextualize efficacy .

Data Analysis & Contradiction Management

Q. How can researchers statistically validate the significance of this compound’s bioactivity in heterogeneous datasets?

Methodological Answer: Apply mixed-effects models to account for inter-experiment variability. Use false discovery rate (FDR) correction for multi-parametric assays (e.g., high-throughput screening). Publicly share raw data and analysis scripts to facilitate peer validation .

Q. What frameworks are recommended for prioritizing follow-up experiments when this compound’s mechanistic data conflicts with historical literature?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. For example, prioritize testing this compound’s interaction with newly identified cancer biomarkers over re-evaluating well-characterized targets. Use systematic reviews to contextualize findings within existing knowledge gaps .

Reporting & Reproducibility

Q. How should researchers structure methodology sections to ensure reproducibility of this compound studies?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization steps. Include instrument parameters (e.g., NMR frequencies, HPLC gradients) in supplementary materials. Reference commercial reagent lot numbers and cell line authentication certificates .

Q. What criteria should guide the inclusion of this compound data in tables versus figures for publication?

Methodological Answer: Use tables for quantitative comparisons (e.g., IC₅₀ values across analogs) and figures for mechanistic insights (e.g., SAR heatmaps, molecular docking visualizations). Avoid duplicating data across formats unless critical for discussion. Ensure all datasets are machine-readable in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.